molecular formula C13H19ClN2O B1416847 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride CAS No. 1170480-78-0

2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride

Cat. No. B1416847
M. Wt: 254.75 g/mol
InChI Key: AEIOKQWZOIGONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride can be viewed using Java or Javascript . The compound has a molecular weight of 254.756 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride are not well-documented in the literature .

Scientific Research Applications

Anxiolytic Applications

  • A derivative of piperidine acetamide exhibited potential as an anxiolytic, showing good oral activity in animal models predictive of clinical efficacy for treating anxiety. This derivative had modest affinity for neurokinin NK-1 and 2 receptors, which are involved in mood and emotion regulation (Kordik et al., 2006).

Pharmacology of Psychosis Treatments

  • Another study characterized a compound similar to 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride, named AC-90179. This compound, a selective serotonin (5-HT2A) receptor inverse agonist, was compared with antipsychotics haloperidol and clozapine. It showed high potency as an inverse agonist and competitive antagonist at 5HT2A receptors, with potential for treating psychosis (Vanover et al., 2004).

Synthesis and Chemical Applications

  • In the field of organic synthesis, an efficient process was developed for the racemization of unwanted enantiomers of α-Phenyl-α-(2-piperidyl)acetamide, a compound structurally related to 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride. This study focused on reducing pollution and cost in synthesizing dexmethylphenidate hydrochloride (Chavan et al., 2010).

Antibacterial Activity

  • N-substituted acetamide derivatives bearing piperidine were synthesized and evaluated for their antibacterial potentials. The study found moderate inhibitors, particularly active against Gram-negative bacterial strains (Iqbal et al., 2017).

Inhibitor Development for ACAT-1

  • A study identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), which exhibits selectivity for human ACAT-1 over ACAT-2. This compound could be useful for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Pharmacological Characterization

  • A study provided pharmacological and toxicological characterization of a compound structurally similar to 2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride. This compound, named LIA, was evaluated using various in vivo methods, providing insights into its potential applications and safety profile (Déciga-Campos et al., 2016).

Drug Binding Studies

  • The binding interactions of paracetamol derivatives with DNA and proteins were studied, revealing insights into potential therapeutic applications and mechanisms of action (Raj, 2020).

Development of Histamine H3 Receptor Inverse Agonists

  • Research on the development of a novel, potent, selective, and orally active histamine H3 receptor inverse agonist demonstrated its potential utility in treating human sleep disorders (Nirogi et al., 2019).

Safety And Hazards

2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . Personnel should use a hooded chemical-resistant suit with no exposed skin (i.e., taped) that provides protection from CBRN agents or fentanyl liquids, particulates, and powders .

properties

IUPAC Name

2-phenyl-N-piperidin-4-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c16-13(10-11-4-2-1-3-5-11)15-12-6-8-14-9-7-12;/h1-5,12,14H,6-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIOKQWZOIGONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Phenyl-N-(4-piperidinyl)acetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.